molecular formula C42H77NO2 B15073434 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine

1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine

Cat. No.: B15073434
M. Wt: 628.1 g/mol
InChI Key: KURBRAZBXURPCJ-QYCRHRGJSA-N
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Preparation Methods

The synthesis of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves several steps. The primary synthetic route includes the reaction of piperidine with octadecadienoic acid derivatives under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the temperature maintained at a controlled level to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, causing destabilization and fusion of the membrane. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine can be compared with other cationic lipids such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C42H77NO2

Molecular Weight

628.1 g/mol

IUPAC Name

1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine

InChI

InChI=1S/C42H77NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-44-42(36-38-43(3)39-37-42)45-41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3/b14-12-,15-13-,20-18-,21-19-

InChI Key

KURBRAZBXURPCJ-QYCRHRGJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOC1(CCN(CC1)C)OCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC1(CCN(CC1)C)OCCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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